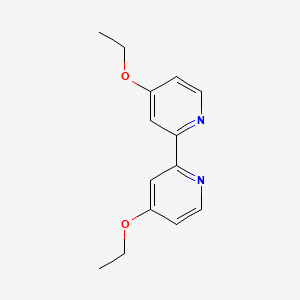

4,4'-Diethoxy-2,2'-bipyridine

説明

Structure

2D Structure

3D Structure

特性

分子式 |

C14H16N2O2 |

|---|---|

分子量 |

244.29 g/mol |

IUPAC名 |

4-ethoxy-2-(4-ethoxypyridin-2-yl)pyridine |

InChI |

InChI=1S/C14H16N2O2/c1-3-17-11-5-7-15-13(9-11)14-10-12(18-4-2)6-8-16-14/h5-10H,3-4H2,1-2H3 |

InChIキー |

VTWATEMKYKVGHB-UHFFFAOYSA-N |

正規SMILES |

CCOC1=CC(=NC=C1)C2=NC=CC(=C2)OCC |

製品の起源 |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies for 4,4 Diethoxy 2,2 Bipyridine

Established Synthetic Pathways for 4,4'-Diethoxy-2,2'-bipyridine Precursors

The synthesis of this compound often begins with the preparation of key precursors, primarily substituted pyridine (B92270) derivatives. A common and versatile precursor for various 4,4'-disubstituted-2,2'-bipyridines is 4,4'-dimethyl-2,2'-bipyridine (B75555). researchgate.net This starting material allows for functionalization at the methyl groups. For instance, deprotonation of 4,4'-dimethyl-2,2'-bipyridine with a strong base like lithium diisopropylamide (LDA) generates a dilithium (B8592608) salt. researchgate.netcdnsciencepub.com This nucleophilic intermediate can then react with a variety of electrophiles, such as aldehydes or alkyl halides, to introduce different functionalities at the 4 and 4' positions. researchgate.netcdnsciencepub.com

Another crucial precursor is 4,4'-dihydroxy-2,2'-bipyridine (B1588920). This compound can be synthesized via the demethylation of 4,4'-dimethoxy-2,2'-bipyridine (B102126). researchgate.net A common method involves treating the dimethoxy derivative with 48% hydrobromic acid in glacial acetic acid. researchgate.netsmolecule.com The resulting diol is a key intermediate that can be further functionalized, for example, through etherification to yield this compound.

Furthermore, 4,4'-dibromo-2,2'-bipyridine (B104092) serves as an important precursor for introducing various substituents through cross-coupling reactions. semanticscholar.org An efficient synthesis of this dibromo derivative starts from the corresponding nitroazine N-oxide. semanticscholar.org

Optimized Synthesis of this compound

The direct synthesis of this compound and its analogs has been a subject of significant research, leading to the development of optimized methods that include traditional and modern catalytic approaches.

Modified Ullmann Coupling Approaches for Bipyridine Formation

The Ullmann reaction, a classic method for forming biaryl compounds, has been adapted for the synthesis of bipyridines. preprints.orgorganic-chemistry.org This copper-catalyzed homocoupling of aryl halides is a valuable technique for creating symmetrical bipyridines. preprints.org The reaction typically involves the coupling of a 2-halopyridine derivative in the presence of a copper catalyst at elevated temperatures. organic-chemistry.org While the traditional Ullmann coupling often requires harsh conditions, modifications using palladium catalysts in conjunction with copper and other additives have been developed to proceed under milder conditions. preprints.org For instance, a Pd-catalyzed Ullmann-type reaction in the presence of Zn and Cu(I) has been reported for the synthesis of 2,2'-bipyridines. preprints.org

Cross-Coupling Reactions and Their Application to this compound Synthesis

Modern cross-coupling reactions, particularly those catalyzed by palladium and nickel, have become indispensable tools for the synthesis of substituted bipyridines. tcichemicals.comchemicalbook.comoup.com These reactions offer high efficiency and functional group tolerance.

Nickel-catalyzed cross-electrophile couplings, for example, can form C(sp2)-C(sp3) bonds, which is relevant for introducing alkyl chains to the bipyridine core. tcichemicals.com Reductive cross-electrophile couplings, often using a nickel catalyst in the presence of a reductant, can couple aryl halides with alkyl halides. tcichemicals.com

Palladium-catalyzed reactions, such as the Stille coupling, have been effectively used to synthesize 4,4'-dihalo-2,2'-bipyridines from dihalopyridines. semanticscholar.org These dihalo derivatives can then undergo further substitution reactions to introduce the desired alkoxy groups. For instance, 4,4'-dibromo-2,2'-bipyridine can undergo selective mono- or disubstitution under palladium catalysis. semanticscholar.org

The synthesis of various 4,4'-dialkoxy-2,2'-bipyridine derivatives, including the diethoxy analog, has been reported through the reaction of 4,4'-dihydroxy-2,2'-bipyridine with the corresponding alkyl bromides. nih.gov

Green Chemistry Principles in this compound Production

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. In the context of this compound and its derivatives, green chemistry principles are being applied. For example, 4,4'-dimethoxy-2,2'-bipyridine is noted for its use as a ligand in greener oxidation of alcohols under aerobic conditions, highlighting its role in sustainable catalysis. sigmaaldrich.comlookchem.com The development of syntheses that utilize less hazardous reagents and solvents, and that proceed with high atom economy, is an ongoing area of research.

Post-Synthetic Modification and Functionalization of this compound

Once synthesized, the this compound core can be further modified to tailor its properties for specific applications.

Strategies for Further Substitution on the Bipyridine Core

The bipyridine core of this compound is an aromatic system that can undergo electrophilic or nucleophilic substitution reactions, although the electron-donating ethoxy groups influence the reactivity and regioselectivity of these transformations.

Direct functionalization of the pyridine ring is a powerful strategy. For instance, visible-light-driven photoredox catalysis has emerged as a mild, transition-metal-free method for the site-selective functionalization of pyridinium (B92312) derivatives. acs.org This approach could potentially be applied to introduce functionalities like amide or phosphinoyl moieties onto the bipyridine scaffold.

Furthermore, chelation-directed C-H functionalization is a well-established method for the regioselective modification of pyridine-containing molecules. unt.edu By coordinating a metal catalyst to the bipyridine nitrogen atoms, specific C-H bonds can be activated for subsequent transformation into C-O, C-N, or C-C bonds.

Another approach involves the demethylation of the related 4,4'-dimethoxy-2,2'-bipyridine to 4,4'-dihydroxy-2,2'-bipyridine, which can then be used as a platform for introducing a wide range of functional groups through reactions at the hydroxyl positions. researchgate.net This strategy allows for the synthesis of a library of derivatives with varied electronic and steric properties.

Covalent Grafting and Immobilization Techniques

The immobilization of this compound, and its metal complexes, onto solid supports is a critical strategy for the development of heterogeneous catalysts, sensors, and functional surfaces. Covalent grafting ensures the stability and reusability of the active species by preventing leaching. Methodologies for achieving this can be broadly categorized into "grafting to" and "grafting from" approaches.

"Grafting To" Strategies: This approach involves the synthesis of a modified this compound ligand that contains a reactive functional group. This functionalized ligand can then be directly attached to a complementary surface. A common pathway involves the initial conversion of the ethoxy groups to more reactive hydroxyl moieties (4,4'-Dihydroxy-2,2'-bipyridine). These hydroxyl groups can then be derivatized with a linker molecule that terminates in a surface-active anchor group, such as a silane (B1218182) for oxide surfaces or a thiol/disulfide for gold surfaces.

For instance, a strategy analogous to that used for creating luminescent sensors involves appending linker arms to the bipyridine core. A bifunctional molecule like α-lipoic acid, which contains both a carboxylic acid for amide coupling and a disulfide group for gold surface anchoring, can be attached to an amino-functionalized bipyridine derivative. rsc.org This creates a ligand pre-designed for robust surface immobilization.

"Grafting From" Strategies: In this technique, a polymerization initiator is first covalently bound to the surface. The surface-tethered polymer chains are then grown in the presence of a monomer and a catalyst system, a process known as Surface-Initiated Polymerization (SIP). mdpi.com Atom Transfer Radical Polymerization (ATRP) is a powerful method for this purpose, offering excellent control over polymer chain length and density. cmu.edu In SI-ATRP, the this compound acts as a crucial ligand for the soluble copper catalyst that mediates the polymerization from the surface-bound initiators. cmu.edu This method allows for the creation of dense polymer brushes that can alter surface properties or serve as a matrix for further functionalization.

The primary motivation for these immobilization techniques is often to heterogenize homogeneous molecular catalysts, particularly for applications like electrocatalytic CO2 reduction where tethering the catalyst to an electrode surface is essential for creating a practical device. rsc.org

Table 1: Summary of Immobilization Techniques for Bipyridine-Based Systems

| Strategy | Description | Key Components | Target Surface Example |

|---|---|---|---|

| Grafting To | The pre-functionalized ligand or its metal complex is attached to a solid support. | Bipyridine with anchor groups (e.g., silane, thiol) | Silica, Gold, Electrodes |

| Grafting From (via SI-ATRP) | Polymer chains are grown from an initiator-coated surface using a soluble catalyst. | Surface-bound initiator, Monomer, Cu(I)/Ligand catalyst | Silica, Titanium Dioxide |

Formation of Polymeric Scaffolds Incorporating this compound

Polymeric scaffolds that incorporate this compound units are of great interest for creating advanced materials with tailored electronic, catalytic, or responsive properties. The bipyridine unit can be integrated into the polymer architecture either as a pendant ligand on the polymer backbone or as a key structural component of the main chain.

Role in Controlled Radical Polymerization: One of the most significant roles of this compound is as a ligand in copper-mediated Atom Transfer Radical Polymerization (ATRP). The electron-donating nature of the two ethoxy groups enhances the stability of the resulting copper(II) complex, which in turn increases the ATRP equilibrium constant and accelerates the rate of polymerization. nih.govresearchgate.net This allows for the synthesis of well-defined polymers with controlled molecular weights and low polydispersity indices (PDI).

Research has demonstrated the effectiveness of a Copper(I) chloride / this compound (CuCl/eby) catalyst system in the ATRP of styrene. The resulting polystyrenes exhibit characteristics of a controlled polymerization process, as detailed in the table below. The monomer-soluble complex formed by CuCl and the ethoxy-substituted bipyridine provides excellent control over the polymerization.

Table 2: Research Findings on ATRP of Styrene using this compound (eby) Ligand

| Ligand | Time (h) | Yield (%) | Theoretical Mₙ (g/mol) | Experimental Mₙ (g/mol) | PDI (Mₙ/Mₙ) |

|---|---|---|---|---|---|

| eby | 4 | 24 | 2600 | 4500 | 1.41 |

| eby | 8 | 45 | 4800 | 6500 | 1.35 |

Data derived from studies on the ATRP of styrene, highlighting the performance of the ethoxy-substituted bipyridine ligand. ursinus.edu

Bipyridine-Containing Covalent Organic Frameworks (COFs): A more advanced strategy involves integrating the bipyridine moiety directly into the structure of a Covalent Organic Framework (COF). COFs are crystalline, porous polymers with a highly ordered structure. While direct synthesis with a functionalized diethoxy-bipyridine monomer is possible, a common and versatile method is the post-synthetic modification of a pre-formed COF. For example, a COF can be synthesized using a diamine-functionalized bipyridine. rsc.org The bipyridine sites within this stable framework are then available for subsequent metallation, allowing for the controlled incorporation of metal centers, such as Rhenium(I) tricarbonyl fragments, to create highly organized catalytic materials. rsc.org This method allows the robust COF to serve as a scaffold, immobilizing the active catalytic sites in a precise and accessible manner.

Modification of Existing Polymers: Another approach is to attach metal complexes of this compound to a pre-synthesized polymer backbone. Poly(4-vinylpyridine) (P4VP) is a common choice for this application. nih.govresearchgate.net The nitrogen atoms on the pyridine rings of P4VP can coordinate with a metal center that also bears a this compound ligand, effectively anchoring the complex to the polymeric scaffold. This method is highly versatile for creating functional polymer films and hydrogels.

Coordination Chemistry of 4,4 Diethoxy 2,2 Bipyridine with Transition and Main Group Metals

Fundamental Principles of Bipyridine-Metal Chelation

2,2'-Bipyridine (B1663995) is a chelating ligand, meaning it binds to a central metal ion through two of its nitrogen atoms to form a stable five-membered ring. nih.govmdpi.com This chelation effect enhances the thermodynamic stability of the resulting metal complexes compared to analogous complexes with monodentate pyridine (B92270) ligands. The two pyridine rings in 2,2'-bipyridine are typically coplanar, which facilitates the delocalization of electrons across the ligand framework. wikipedia.org This electronic delocalization is a key factor in the characteristic metal-to-ligand charge transfer (MLCT) bands observed in the electronic spectra of many of its transition metal complexes. wikipedia.org

The formation of bipyridine-metal complexes is a fundamental example of Lewis acid-base chemistry, where the nitrogen lone pairs of the bipyridine act as a Lewis base, donating electron density to the vacant orbitals of the metal ion, which acts as a Lewis acid. cymitquimica.com The geometry of the resulting complex is dictated by the coordination number and electronic configuration of the metal ion. For instance, octahedral complexes of the type [M(bpy)₃]ⁿ⁺ are common for many transition metals and can exist as enantiomeric pairs (Δ and Λ isomers). nih.govwikipedia.org

Influence of Diethoxy Substituents on Ligand Field and Donor Properties

The introduction of ethoxy groups at the 4 and 4' positions of the bipyridine ring significantly modifies the ligand's electronic properties. The ethoxy groups are electron-donating, which increases the electron density on the pyridine rings. This enhanced electron-donating ability strengthens the σ-donor character of the nitrogen atoms, leading to stronger metal-ligand bonds.

This increased electron density on the ligand also affects the energy of its molecular orbitals. The highest occupied molecular orbital (HOMO) of the ligand is raised in energy, while the lowest unoccupied molecular orbital (LUMO) is also affected. acs.org This change in orbital energies directly influences the photophysical properties of the resulting metal complexes. For instance, in ruthenium(II) polypyridine complexes, the presence of electron-donating groups on the bipyridine ligand can lead to a red-shift in the MLCT absorption and emission bands. tandfonline.com A study on ruthenium(II) complexes with 4,4'-dimethoxy-2,2'-bipyridine (B102126), a closely related ligand, demonstrated that the methoxy (B1213986) groups cause a red-shift in the MLCT band compared to the unsubstituted bipyridine complex. tandfonline.com A similar effect is expected for the diethoxy derivative.

The electronic influence of substituents on the bipyridine ligand can be quantified by their effect on the reduction potential of the complexes. Electron-donating groups generally make the reduction of the complex more difficult (a more negative reduction potential). acs.org

Formation and Characterization of Metal Complexes

Complexes of 4,4'-diethoxy-2,2'-bipyridine are typically synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of techniques, including X-ray crystallography, NMR spectroscopy, UV-Vis spectroscopy, and electrochemistry.

A number of mononuclear complexes featuring the this compound ligand have been synthesized and studied. For example, platinum(II) complexes of the type [PtCl₂(4,4'-dialkoxy-2,2'-bipyridine)] have been prepared and characterized. nih.gov In these square planar complexes, the bipyridine ligand is chelated to the platinum center.

Ruthenium(II) complexes containing 4,4'-dimethoxy-2,2'-bipyridine, such as [Ru(tpy)((CH₃O)₂bpy)(4-R-py)]²⁺ (where tpy is terpyridine and 4-R-py is a substituted pyridine), have been synthesized to systematically tune their photophysical properties. tandfonline.com The electron-donating methoxy groups were found to red-shift the MLCT absorption and emission wavelengths. tandfonline.com Similar behavior is anticipated for the corresponding diethoxy-substituted complexes.

Copper(I) complexes with 4,4'-dimethoxy-2,2'-bipyridine have also been reported. For instance, the complex [CuI(PPh₃)(L)] (where L = 4,4'-dimethoxy-2,2'-bipyridine) exhibits interesting solvatochromic properties, changing color and emission characteristics in different solvents. escholarship.org

Here is a table summarizing some reported mononuclear complexes with related 4,4'-dialkoxy-2,2'-bipyridine ligands:

| Complex | Metal | Ancillary Ligands | Key Findings |

| [PtCl₂(4,4'-dipropoxy-2,2'-bipyridine)] | Pt(II) | Cl⁻ | Characterized by NMR and mass spectrometry. nih.gov |

| [PtCl₂(4,4'-dibutoxy-2,2'-bipyridine)] | Pt(II) | Cl⁻ | Characterized by NMR and mass spectrometry. nih.gov |

| [Ru(tpy)((CH₃O)₂bpy)(py)]²⁺ | Ru(II) | terpyridine, pyridine | Red-shifted MLCT compared to unsubstituted bpy complex. tandfonline.com |

| [CuI(PPh₃)((CH₃O)₂bpy)] | Cu(I) | Triphenylphosphine | Exhibits solvatochromism. escholarship.org |

The 2,2'-bipyridine framework can be incorporated into larger bridging ligands to construct dinuclear and polynuclear metal complexes. While specific examples for this compound are less common in the provided search results, the principles can be inferred from related systems. For instance, dinuclear palladium(II) complexes have been synthesized using 4,4'-bipyridine (B149096) as a bridging ligand between two {Pd(dien)}²⁺ units (where dien is diethylenetriamine). nih.gov

Furthermore, dinuclear copper(II) complexes have been constructed using 4,4'-bipyridine to link copper centers coordinated by other ligands. researchgate.netub.edu Thiolate-bridged dinuclear platinum(II) and palladium(II) complexes with 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) have also been prepared, exhibiting interesting photoluminescence properties. rsc.org The formation of such polynuclear structures often relies on the self-assembly of the metal ions and the bridging ligands. osaka-u.ac.jp

The directional nature of coordination bonds makes this compound and its metal complexes excellent building blocks for supramolecular chemistry. nih.gov By using appropriate metal centers and ancillary ligands, a variety of supramolecular architectures such as helicates, grids, and cages can be constructed. acs.org For example, oligobipyridine ligands can wrap around copper(I) ions to form double-stranded helicates. acs.org

Metal-organic frameworks (MOFs) are another class of materials where bipyridine-based ligands are extensively used. nih.gov While not explicitly detailed for the diethoxy derivative in the search results, ligands containing the 2,2'-bipyridine unit can act as linkers to create porous frameworks with potential applications in gas storage and catalysis. nih.govsmolecule.com The functionalization with ethoxy groups could influence the pore size and surface properties of such materials. Hydrogen bonding interactions involving the ligand or coordinated solvent molecules can also play a crucial role in directing the formation of higher-order supramolecular networks. researchgate.net

Stereochemical Implications in this compound Metal Complexes

The chelation of three 2,2'-bipyridine ligands to an octahedral metal center results in a chiral complex that can exist as a pair of non-superimposable mirror images, designated as Δ and Λ enantiomers. nih.govwikipedia.org This is a fundamental aspect of the stereochemistry of tris(bipyridyl) metal complexes.

In a study on the isomerization and racemization of tris(4,4'-dimethoxy- or this compound 1,1'-dioxide)chromium(III) complexes, the stereochemical changes were investigated. acs.org Although this study involves the N,N'-dioxide derivative of the ligand, it highlights that the principles of stereochemistry are applicable to these systems. The rates of isomerization and racemization provide insights into the mechanisms of intramolecular rearrangements in these octahedral complexes.

The steric bulk of substituents on the bipyridine ring can also have significant stereochemical implications. While the ethoxy groups at the 4 and 4' positions are relatively distant from the coordination sphere, substituents at the 6 and 6' positions can sterically hinder the coordination of the ligand and influence the stability and reactivity of the resulting complexes. nih.gov In square planar complexes, such as those of Pt(II), significant steric interactions between ligands can lead to distortions from ideal geometry. wikipedia.org

Chiral Ligand Design and Asymmetric Induction

The design of chiral ligands is a pivotal aspect of asymmetric catalysis, where the transfer of chirality from a catalyst to a substrate is the key step. The 2,2'-bipyridine scaffold is a popular choice for the development of chiral ligands due to its rigid structure and efficient chelation to a wide range of metal centers. The introduction of chiral substituents or the creation of atropisomeric bipyridine ligands can lead to highly effective asymmetric catalysts.

While the broader family of chiral 2,2'-bipyridine ligands is extensive, with numerous examples demonstrating high enantioselectivity in various organic transformations, the specific application of this compound as a building block for chiral ligands is not widely documented in current literature. However, the principles of chiral ligand design are directly applicable. Chiral moieties can be introduced in several ways, such as by appending chiral groups to the bipyridine core or by creating inherent chirality in the ligand backbone itself. For instance, the introduction of bulky groups at the 3 and 3' positions can restrict rotation around the C2-C2' bond, leading to atropisomerism and the formation of a chiral, C2-symmetric ligand.

The electron-donating nature of the ethoxy groups in this compound can play a crucial role in the electronic properties of a potential chiral catalyst. These groups increase the electron density on the pyridine rings, which in turn enhances the electron-donating ability of the ligand to the metal center. This can influence the reactivity and selectivity of the catalytic complex. For example, in asymmetric hydrogenation reactions, the electronic properties of the ligand can affect the stability of the metal-hydride intermediate and the subsequent transfer of the hydride to the substrate.

Helical and Rotaxane Structures

The ability of bipyridine ligands to direct the self-assembly of complex supramolecular architectures has led to the creation of fascinating structures such as helicates and rotaxanes. Helicates are formed by the wrapping of one or more ligand strands around a series of metal ions, resulting in a helical structure. The pitch and handedness of the helix can be controlled by the design of the ligand and the coordination geometry of the metal ion.

The formation of helical structures with bipyridine-containing ligands is a well-established area of supramolecular chemistry. The programmed information encoded in the ligand, such as the number and type of binding sites and the flexibility of the spacer units, dictates the final assembled structure. While specific examples of helical structures based solely on this compound are not prevalent in the literature, the general principles suggest its suitability for such applications. The chelation of metal ions by the two nitrogen atoms of the bipyridine unit can induce a twist, which, when propagated along a polymer chain or in a multinuclear complex, can lead to the formation of a helix.

Rotaxanes are mechanically interlocked molecules consisting of a macrocycle threaded onto a linear "axle" molecule, with bulky "stopper" groups at each end of the axle preventing the macrocycle from dethreading. The synthesis of rotaxanes often relies on template-directed methods, where a metal ion or other recognition motif holds the axle and macrocycle components in place during the final stoppering reaction. Bipyridine-containing macrocycles are frequently used in the synthesis of rotaxanes due to their strong affinity for transition metals, which can act as the template.

The synthesis of nih.govrotaxanes using bipyridine macrocycles has been demonstrated, where the bipyridine unit is a key component of the macrocyclic wheel. While these studies have not specifically reported the use of this compound, the synthetic strategies are adaptable. The ethoxy groups would be expected to influence the solubility and electronic properties of the resulting rotaxane, potentially impacting its behavior as a molecular machine or switch.

Electronic Structure and Bonding Analysis in this compound Metal Complexes

The electronic structure of a metal complex is fundamental to its properties and reactivity. The interaction between the ligand's frontier molecular orbitals and the metal's d-orbitals dictates the nature of the chemical bond and influences the complex's spectroscopic and electrochemical behavior.

Frontier Molecular Orbitals and Ligand-Metal Interactions

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the electronic behavior of a molecule. In this compound, the ethoxy groups act as electron-donating substituents. This has the effect of raising the energy of the HOMO, which is typically a π-orbital localized on the bipyridine rings. Consequently, the HOMO-LUMO gap is narrowed compared to the unsubstituted 2,2'-bipyridine.

Upon coordination to a metal center, the primary interaction is the donation of the lone pair of electrons from the nitrogen atoms to the vacant orbitals of the metal, forming a σ-bond. This corresponds to an interaction between the ligand's HOMO and the metal's LUMO. In addition to this σ-donation, π-backbonding can occur, where the metal donates electron density from its d-orbitals into the π-orbitals (the LUMO) of the bipyridine ligand. The extent of this π-backbonding is influenced by the energy of the ligand's LUMO. The electron-donating ethoxy groups raise the energy of the π-orbitals, which can affect the degree of π-backbonding compared to unsubstituted or electron-withdrawing substituted bipyridines.

These ligand-metal interactions are crucial in determining the properties of the resulting complex. For instance, in photoluminescent complexes, the energy of the HOMO and LUMO can be tuned by modifying the substituents on the bipyridine ligand to control the color of the emitted light.

Density Functional Theory (DFT) Insights into Electronic Configurations

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and properties of molecules and materials. DFT calculations can provide detailed insights into the electronic configurations of metal complexes, including bond lengths, bond angles, orbital energies, and charge distributions.

In a study of a series of [Pt(II)Cl₂(4,4'-dialkoxy-2,2'-bipyridine)] complexes, the synthesis and characterization of the diethoxy derivative were reported. nih.govnih.gov The following table summarizes key data for this complex:

| Property | Value | Reference |

| Yield | 97% | nih.gov |

| Melting Point | 318–322 °C | nih.gov |

| ¹H NMR (DMSO-d₆, δ ppm) | 9.15 (d), 8.14 (d), 7.35 (dd), 4.36 (q), 1.41 (t) | nih.gov |

| ¹³C NMR (DMSO-d₆, δ ppm) | 167.5, 158.6, 149.6, 113.4, 111.3, 66.1, 14.5 | nih.gov |

DFT calculations on such a complex would be expected to show significant σ-donation from the nitrogen atoms of the this compound ligand to the platinum(II) center. The electron-donating ethoxy groups would increase the electron density on the bipyridine rings, which would be reflected in the calculated charge distribution. The HOMO would likely have significant ligand character, while the LUMO would be a combination of metal and ligand orbitals. These calculations would also allow for the prediction of spectroscopic properties, such as the energies of electronic transitions, which could then be compared with experimental UV-Vis absorption spectra.

Advanced Spectroscopic and Structural Elucidation of Metal Complexes Incorporating 4,4 Diethoxy 2,2 Bipyridine

X-ray Crystallography for Precise Geometric and Electronic Structure Determination

Single crystal X-ray diffraction (SC-XRD) is a powerful technique that allows for the precise determination of the atomic arrangement within a crystal. uhu-ciqso.es For metal complexes of substituted bipyridines, SC-XRD reveals the coordination geometry around the metal center (e.g., octahedral, square planar), the bite angle of the chelating bipyridine ligand, and the planarity of the ligand itself. uhu-ciqso.es

While specific crystal structure data for a 4,4'-Diethoxy-2,2'-bipyridine complex is not widely available in the surveyed literature, extensive studies have been conducted on the closely related 4,4'-dimethoxy-2,2'-bipyridine (B102126) analogue. These studies serve as excellent illustrative examples of the data obtained from such analyses. For instance, in a palladium(II) complex, Pd(2,2′-bipyridine)(4,4′-dimethoxy-2,2′-bipyridine)₂, the palladium atom adopts a distorted square-planar coordination environment. iucr.orgnih.gov In such structures, the analysis reveals crucial bond-length data, such as the metal-nitrogen (M-N) distances, which are indicative of the strength of the coordination bond. The structure of the uncomplexed 4,4'-dimethoxy-2,2'-bipyridine ligand shows a dihedral angle of 5.8(1)° between the two pyridine (B92270) rings, a parameter that changes upon coordination to a metal center. nih.gov These precise geometric details are foundational for theoretical calculations and for building structure-activity relationships.

Example Table: Crystallographic Data for a Related Palladium Complex

| Parameter | Pd(bpy)(4,4'-(MeO)₂bpy)₂ iucr.orgnih.gov |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Coordination Geometry | Distorted Square Planar |

| Pd-N Bond Lengths | Varies (e.g., ~2.0-2.1 Å) |

| N-Pd-N Bite Angle | ~80-81° |

| Inter-ring Dihedral Angle | Varies upon coordination |

Note: This table presents illustrative data from a related dimethoxy-bipyridine complex to demonstrate the type of information gained from SC-XRD.

The detailed solid-state structure obtained from X-ray crystallography provides a crucial benchmark; however, it represents a static picture influenced by crystal packing forces. In solution, complexes may exhibit different conformations or dynamic behaviors not present in the solid state. Correlating the crystal structure with solution-phase behavior is therefore essential for a complete understanding. For example, intermolecular interactions, such as π–π stacking observed in the crystal lattice of some bipyridine complexes, may be disrupted in solution by solvent molecules. iucr.org Spectroscopic techniques like NMR are vital for probing these solution-state structures and dynamics, allowing researchers to assess whether the solid-state geometry is retained in solution or if processes like solvent coordination or ligand exchange occur.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Dynamics

NMR spectroscopy is an indispensable tool for elucidating the structure and dynamics of molecules in solution. It provides detailed information about the chemical environment of magnetically active nuclei.

¹H and ¹³C NMR are routinely used to characterize this compound complexes. Upon coordination to a metal center, the chemical shifts of the ligand's protons and carbons are altered, providing evidence of complex formation.

In a study of [PtCl₂(4,4'-dialkoxy-2,2'-bipyridine)] complexes, the ¹H and ¹³C NMR spectra for the diethoxy derivative, [PtCl₂(this compound)], were reported. nih.gov The data shows a downfield shift of the bipyridine proton signals upon complexation with platinum, which is characteristic of the ligand donating electron density to the metal center. nih.govresearchgate.net For example, the proton at the 6-position shifts from ~8.46 ppm in the free ligand to ~9.15 ppm in the platinum complex. nih.gov

The following tables summarize the reported NMR data for the free ligand and its platinum(II) complex.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling (J, Hz) | Assignment |

|---|---|---|---|

| ¹H | 8.46 | d, J = 5.7 | H-6,6' |

| 7.90 | d, J = 2.5 | H-3,3' | |

| 6.99 | dd, J = 5.7, 2.6 | H-5,5' | |

| 4.20 / 1.37 | q, J = 7.0 / t, J = 7.0 | -OCH₂CH₃ | |

| ¹³C | 165.9 | C-4,4' | |

| 157.3 | C-2,2' | ||

| 150.9 | C-6,6' | ||

| 111.5 / 106.8 | C-3,3' / C-5,5' | ||

| 64.0 / 14.8 | -OCH₂CH₃ |

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling (J, Hz) | Assignment |

|---|---|---|---|

| ¹H | 9.15 | d, J = 6.8 | H-6,6' |

| 8.14 | d, J = 2.8 | H-3,3' | |

| 7.35 | dd, J = 6.8, 2.7 | H-5,5' | |

| 4.36 / 1.41 | q, J = 7.0 / t, J = 7.0 | -OCH₂CH₃ | |

| ¹³C | 167.5 | C-4,4' | |

| 158.6 | C-2,2' | ||

| 149.6 | C-6,6' | ||

| 113.4 / 111.3 | C-3,3' / C-5,5' | ||

| 66.1 / 14.5 | -OCH₂CH₃ |

Spectra recorded in DMSO-d₆. Data for the complex was acquired at 332 K.

In complexes containing other NMR-active nuclei, such as phosphorus-31 in phosphine (B1218219) co-ligands, ³¹P NMR provides valuable information. For example, in related ruthenium-bipyridine-phosphine complexes, ³¹P NMR shows singlet peaks whose chemical shifts are indicative of the electronic environment around the phosphorus atom. asianpubs.org

Dynamic NMR (DNMR) involves acquiring spectra at variable temperatures to study chemical processes that occur on the NMR timescale. These studies can provide kinetic and thermodynamic information about processes such as ligand exchange, fluxionality, or restricted rotation. While specific DNMR studies on this compound complexes are not prominent in the literature, the technique is highly applicable. For instance, it could be used to measure the energy barrier for the dissociation of a ligand or to study the rotation around the C2-C2' bond of the bipyridine ligand, which can be hindered in sterically crowded complexes.

Vibrational Spectroscopy (IR and Raman) for Functional Group and Metal-Ligand Bond Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are highly sensitive to changes in molecular structure and bonding, making them powerful tools for characterizing coordination complexes.

In complexes of this compound, IR and Raman spectra are used to confirm the presence of the ethoxy functional groups through their characteristic C-H and C-O stretching vibrations. More importantly, the vibrational modes of the bipyridine ring system are sensitive to coordination with a metal ion. Upon complexation, shifts in the pyridine ring breathing and stretching modes are observed. acs.orgnipne.ro For example, studies on Ru(bpy)₃²⁺ show dominant IR bands around 1424-1465 cm⁻¹ corresponding to ligand vibrational modes. acs.org

Furthermore, the far-IR and Raman regions (typically below 600 cm⁻¹) are particularly useful for directly observing the metal-ligand vibrations. The frequencies of these M-N stretching modes are a direct probe of the metal-ligand bond strength. Resonance Raman spectroscopy, where the excitation laser wavelength is tuned to an electronic transition of the complex, can selectively enhance the vibrations of the chromophoric part of the molecule, aiding in the assignment of both vibrational and electronic spectra. acs.orgdtic.mil This technique is especially powerful for studying the metal-to-ligand charge transfer (MLCT) states that are characteristic of many transition metal bipyridine complexes. dtic.mil

Electronic Absorption Spectroscopy (UV-Vis) for Probing Electronic Transitions and Charge Transfer Phenomena

Electronic absorption spectroscopy is a powerful tool for investigating the electronic structure of metal complexes. The spectra of complexes featuring the this compound ligand are characterized by intense ligand-centered (LC) transitions and, crucially, metal-to-ligand charge transfer (MLCT) bands.

The UV-Vis absorption spectrum of a platinum(II) complex, [Pt(4,4'-(OEt)2-bipy)Cl2], has been reported, showing a metal-to-ligand charge transfer (MLCT) maximum that is influenced by the electron-donating nature of the ethoxy substituents. rsc.org The half-wave potential of the first reduction process for a series of [Pt(4,4'-X2-bipy)Cl2] complexes, including the diethoxy derivative, varies linearly with the Hammett parameter of the substituent X and with the MLCT maximum from UV/Vis spectroscopy. rsc.org

In ruthenium(II) complexes, the introduction of electron-donating groups like alkoxy substituents on the bipyridine ligands is known to destabilize the metal dπ orbitals. This destabilization leads to a red shift (bathochromic shift) of the MLCT absorption bands. For instance, in a series of [Ru(tpy)(4,4'-X2bpy)H]+ complexes, the replacement of bipyridine with 4,4'-(MeO)2-bipyridine results in a significant shift of the MLCT band to a longer wavelength. conicet.gov.ar A similar trend is observed in [Ru(DMO-bpy)2(Mebpy-CN)]2+ (where DMO-bpy is 4,4'-dimethoxy-2,2'-bipyridine), which exhibits two intense MLCT bands at 453 and 492 nm in acetonitrile. flogen.org The red shift in these complexes is a direct consequence of the destabilization of the dπ(Ru) highest occupied molecular orbitals (HOMOs) by the electron-donating groups. flogen.org

The absorption spectra of iridium(III) complexes with substituted bipyridine ligands also display characteristic features. The archetypal [Ir(ppy)2(bpy)]+ complex shows intense ligand-centered (π-π*) transitions in the UV region and weaker MLCT and ligand-to-ligand charge transfer (LLCT) bands between 350 and 450 nm. acs.org For a series of cyclometalated Ir(III) complexes with 4,4'-π-conjugated 2,2'-bipyridine (B1663995) derivatives, the absorption spectra exhibit broad, structureless features in the 350-700 nm range, which are attributed to a mix of intraligand charge transfer and mixed metal-and-ligand-centered transitions. nih.gov

The table below summarizes representative UV-Vis absorption data for metal complexes containing this compound and its dimethoxy analog, illustrating the electronic transitions.

| Complex | Solvent | λmax (nm) | Assignment | Reference |

|---|---|---|---|---|

| [Pt(4,4'-(OEt)2-bipy)Cl2] | Not specified | Not specified | MLCT | rsc.org |

| [Ru(DMO-bpy)2(Mebpy-CN)]2+ | CH3CN | 453 | MLCT (dπ(Ru) → π(DMO-bpy)) | flogen.org |

| 492 | MLCT (dπ(Ru) → π(Mebpy-CN)) | |||

| [Ru(tpy)(4,4'-(MeO)2bpy)H]+ | CH3CN | 534 | MLCT | conicet.gov.ar |

| [Ir(ppy)2(bpy)]+ | CH3CN | ~350-450 | 1MLCT/1LLCT | acs.org |

Mass Spectrometry Techniques for Complex Stoichiometry and Fragmentation Pathways

Mass spectrometry (MS), particularly with soft ionization techniques like electrospray ionization (ESI), is an indispensable tool for the characterization of metal complexes. It provides crucial information on the stoichiometry of the complex, allowing for the confirmation of its molecular weight and composition. Furthermore, tandem mass spectrometry (MS/MS) experiments can elucidate fragmentation pathways, offering insights into the stability and bonding within the complex.

For a platinum(II) complex containing the this compound ligand, specifically [PtCl2(this compound)], ESI-MS analysis has been used to confirm its identity. The complex was observed as the potassium adduct, [M+K]+, with a calculated m/z of 548.80 and a found value that was in excellent agreement. nih.gov Similarly, a series of related [Pt(II)Cl2(4,4'-dialkoxy-2,2'-bipyridine)] complexes have been characterized by ESI-MS, showing the corresponding sodium or potassium adducts. nih.gov

In the study of ruthenium complexes, ESI-MS has been effectively used to identify the species in solution. For example, in the reaction of [Ru(tpy)(4,4'-X2bpy)H]+ (where X = H or MeO) with CO2, ESI-MS was used to detect the formation of the corresponding formato complexes, [Ru(tpy)(4,4'-X2bpy)(OCHO)]+. conicet.gov.ar

Tandem mass spectrometry (MS/MS) provides deeper structural information through controlled fragmentation of a selected parent ion. For novel ruthenium polypyridine complexes, such as Ru(bpy)2Cl(BPEB), ESI-MS and MS/MS have been employed for structural diagnosis. rsc.org The fragmentation patterns can reveal the sequential loss of ligands, providing information about the relative bond strengths within the complex.

The fragmentation of rhenium tricarbonyl hydrides containing substituted bipyridine ligands has also been studied, indicating the utility of mass spectrometry in characterizing these types of complexes.

The following table presents a summary of mass spectrometry data for metal complexes with this compound and related ligands.

| Complex | Ionization Method | Observed Ion (m/z) | Assignment | Reference |

|---|---|---|---|---|

| [PtCl2(this compound)] | ESI | 548.80 | [M+K]+ | nih.gov |

| [PtCl2(4,4'-dipropoxy-2,2'-bipyridine)] | ESI | 560.20 | [M+Na]+ | nih.gov |

| [PtCl2(4,4'-dibutoxy-2,2'-bipyridine)] | ESI | 301.30 | [L+H]+ | nih.gov |

| [Ru(tpy)(4,4'-(MeO)2bpy)(OCHO)]+ | ESI | Not specified | Parent ion | conicet.gov.ar |

Catalytic Applications of Metal Complexes Derived from 4,4 Diethoxy 2,2 Bipyridine

Homogeneous Catalysis

In homogeneous catalysis, the catalyst and reactants exist in the same phase, which often leads to high activity and selectivity. Metal complexes of 4,4'-diethoxy-2,2'-bipyridine have been investigated in a range of homogeneous catalytic transformations.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

While specific studies detailing the use of this compound in widely-used cross-coupling reactions are not extensively documented, the application of structurally similar 4,4'-disubstituted-2,2'-bipyridine ligands in such transformations provides valuable insights. For instance, palladium complexes of 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) have demonstrated high efficiency in the Suzuki-Miyaura coupling reaction of aryl iodides and bromides with phenylboronic acid under aerobic conditions researchgate.netasianpubs.org. This suggests that palladium complexes of this compound could also serve as effective catalysts for the formation of carbon-carbon bonds.

The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle of oxidative addition, transmetalation (for Suzuki-Miyaura), migratory insertion (for Heck), and reductive elimination wikipedia.orgnih.gov. The bipyridine ligand plays a crucial role in stabilizing the palladium center throughout these steps.

A versatile bipyridine-palladium complex has been shown to be an effective pre-catalyst for various cross-coupling reactions, including Suzuki-Miyaura, Heck-Mizoroki, and Sonogashira reactions, in deep eutectic solvents scispace.com. The hydrogen bonding capacity of the ligand enhances its compatibility with the solvent system, leading to high catalytic activity scispace.com. Although this study did not use the diethoxy derivative, it highlights the potential of functionalized bipyridine ligands in promoting a broad range of cross-coupling reactions.

| Reaction | Catalyst System (Analogue) | Substrates | Solvent | Yield (%) | Reference |

| Suzuki-Miyaura | [(tBubpy)PdCl2] | Aryl iodides/bromides, Phenylboronic acid | Alcohol | Moderate to Excellent | asianpubs.org |

| Heck | Reusable PdCl2(NH3)2/cationic 2,2′-bipyridyl | Aryl iodides, Electron-deficient alkenes | Water | Good to Excellent | mdpi.com |

| Sonogashira | Pd(CH3CN)2Cl2/P(t-Bu)3/[Ru(2,2'-bipyridine)3]·2PF6 | Aryl bromides | DMF | - | nih.gov |

Asymmetric Catalysis and Chiral Induction

The development of chiral bipyridine ligands is of significant interest for asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral product. While there is a lack of specific reports on the use of chiral derivatives of this compound, the broader class of chiral 2,2'-bipyridines has been extensively studied as ligands for asymmetric induction in various metal-catalyzed reactions researchgate.net.

Transition metal complexes armed with chiral bipyridine ligands play a leading role in creating stereoselective chemical transformations researchgate.net. The design of these ligands often involves introducing chiral substituents at positions that can effectively influence the stereochemical outcome of the reaction. The synthesis of new C2-symmetric chiral 2,2'-bipyridine (B1663995) diols from readily available homochiral materials like menthone and camphor has been reported durham.ac.uk. These ligands have been successfully applied in the enantioselective addition of diethylzinc to benzaldehyde, achieving high yields and enantioselectivities durham.ac.uk. This underscores the potential for developing chiral analogues of this compound for similar applications.

Oxidation and Reduction Catalysis

Metal complexes of substituted bipyridines are known to catalyze a variety of oxidation and reduction reactions. The electronic properties of the bipyridine ligand, modulated by substituents like the ethoxy groups in this compound, can significantly impact the redox potential of the metal center and, consequently, its catalytic activity.

In the realm of oxidation catalysis, oxidovanadium(IV) complexes with 2,2'-bipyridine ligands have been shown to be highly active in the oxidation of alkanes and alcohols with peroxides mdpi.com. For instance, a polymeric oxidovanadium(IV) complex, [VO(bpy)Cl2]n, effectively catalyzed the oxidation of cyclohexane in the presence of hydrogen peroxide mdpi.com. Another study reported on an oxidovanadium(IV) complex with 4,4′-di-tert-butyl-2,2′-bipyridine that catalyzes the epoxidation of cyclooctene researchgate.net. These findings suggest that analogous complexes with this compound could also be effective oxidation catalysts.

Regarding reduction catalysis, manganese complexes with bipyridine ligands modified with electron-donating groups have been investigated for the photocatalytic reduction of carbon dioxide (CO2) to carbon monoxide (CO) researchgate.net. The electron-donating groups on the bipyridine ligand were found to play an essential role in the photocatalytic reaction researchgate.net. This suggests that the ethoxy groups in this compound could enhance the performance of manganese-based catalysts for CO2 reduction.

Polymerization Catalysis

Late transition metal complexes, particularly those of nickel and palladium with α-diimine and bipyridine ligands, are well-known catalysts for olefin polymerization juniperpublishers.comnih.gov. These catalysts can produce polyolefins with a variety of microstructures and properties juniperpublishers.com. The structure of the ligand plays a crucial role in determining the catalytic activity, the molecular weight of the polymer, and the degree of branching.

While specific research on the use of this compound in olefin polymerization is limited, studies on related systems provide valuable insights. For example, nickel and palladium complexes bearing α-diimine ligands with various aryl substituents have been tested in the polymerization of ethene, propene, and hex-1-ene rsc.org. These catalysts, upon activation with methylaluminoxane or borate, have shown living/controlled polymerization behavior, yielding high molar mass polyolefins with narrow molar mass dispersity rsc.org. The electronic and steric properties of the bipyridine ligand can be tuned to control the polymerization process, suggesting that complexes of this compound could be promising candidates for olefin polymerization catalysts.

Mechanistic Investigations of Catalytic Cycles

Understanding the mechanistic details of catalytic cycles is crucial for the rational design of more efficient catalysts. While detailed mechanistic studies specifically involving this compound complexes are scarce, research on analogous systems provides a general framework.

For instance, the proposed catalytic cycle for the Suzuki-Miyaura reaction involves the oxidative addition of an aryl halide to a Pd(0)-bipyridine complex, followed by transmetalation with a boronic acid and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst nih.gov.

In the context of CO2 reduction catalyzed by manganese-bipyridine complexes, mechanistic studies suggest the involvement of key intermediates that can be detected using techniques like high-resolution mass spectrometry and density functional theory calculations researchgate.net. A proposed catalytic cycle for CO2 reduction by M(bpy-R)(CO)3X complexes (where M = Re/Mn) highlights the various intermediates involved in the transformation of CO2 to CO.

Heterogeneous Catalysis and Immobilized Systems

To overcome the challenges associated with the separation and reuse of homogeneous catalysts, significant effort has been devoted to the immobilization of metal complexes on solid supports. This approach combines the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems.

Bipyridine-based ligands can be functionalized with anchoring groups to facilitate their immobilization on various solid supports, such as silica, polymers, and metal-organic frameworks (MOFs). For example, organosilica nanotubes containing 2,2'-bipyridine ligands in their framework have been synthesized and used to create highly active and robust molecular heterogeneous catalysts nih.gov. These materials, after metalation with iridium precursors, have been successfully applied in the catalytic C–H oxidation and borylation reactions nih.gov. The nanotube structure helps to suppress the aggregation of the iridium-bipyridine complexes, leading to high catalytic activity and durability nih.gov.

The immobilization of molecular catalysts can also be achieved via atomic layer deposition (ALD), which allows for the creation of a protective oxide layer that encases the catalyst on a solid support, leaving the active site exposed rsc.orgrsc.org. This technique can significantly extend the lifetime of a catalyst and allow for its use in more sustainable solvents like water rsc.org.

| Support Material | Metal Complex (Analogue) | Catalytic Application | Key Advantages | Reference |

| Organosilica Nanotubes | Iridium-bipyridine complexes | C-H oxidation and borylation | High activity and durability, suppressed catalyst aggregation | nih.gov |

| Silver Surface | fac-Re(S-Sbpy)(CO)3Cl | CO2 reduction | Efficient immobilization, potential for controlled electron transfer | nih.gov |

| Mesoporous Titanium Dioxide | Manganese meso-tetraarylporphyrins | Sulfide oxidation | High stability, reusability | mdpi.com |

Surface Anchoring of this compound Complexes

The immobilization of homogeneous catalysts onto solid supports is a critical strategy for bridging the gap between homogeneous and heterogeneous catalysis, combining the high selectivity and activity of the former with the practical advantages of the latter. Metal complexes of this compound can be anchored to various surfaces, such as silica, alumina, and polymers, through different methodologies.

One common approach involves the functionalization of the bipyridine ligand with a reactive group that can form a covalent bond with the support material. For instance, a silane-functionalized this compound can be readily grafted onto a silica surface. Once the ligand is anchored, it can be metalated to generate the active catalytic species. This method ensures a strong attachment of the complex to the surface, minimizing leaching during the catalytic process.

The nature of the support and the anchoring strategy can significantly impact the catalytic performance. The porous structure of the support can influence the diffusion of reactants and products, while the surface chemistry can affect the electronic properties of the immobilized complex. Research in this area is focused on optimizing these parameters to achieve maximum catalytic efficiency and recyclability.

Metal-Organic Frameworks (MOFs) as Catalytic Platforms

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The tunable porosity and high surface area of MOFs make them excellent platforms for catalysis. This compound can be incorporated into MOF structures either as a primary building block or as a post-synthetically modified ligand.

When used as a primary linker, the bipyridine unit can coordinate to the metal nodes of the MOF, creating a framework with accessible metal sites. The ethoxy groups can modulate the electronic environment of these sites and influence the catalytic activity. Alternatively, a pre-existing MOF with reactive sites can be functionalized with this compound. This post-synthetic modification approach allows for the introduction of specific catalytic functionalities into a well-defined porous architecture.

MOF-based catalysts bearing this compound have shown promise in a range of organic transformations. The defined and isolated active sites within the MOF structure can lead to high selectivity and prevent catalyst deactivation through dimerization or aggregation.

Nanoparticle-Supported Catalysts

Supporting metal complexes on nanoparticles is another effective strategy to create robust and recyclable catalysts. The high surface-area-to-volume ratio of nanoparticles provides a large number of accessible active sites, leading to enhanced catalytic activity. Complexes of this compound can be immobilized on the surface of various nanoparticles, including magnetic nanoparticles, gold nanoparticles, and quantum dots.

The immobilization can be achieved through covalent bonding, electrostatic interactions, or simple adsorption. For example, a thiol-functionalized this compound can be readily attached to gold nanoparticles. Magnetic nanoparticles are particularly attractive as supports because they allow for the easy separation of the catalyst from the reaction mixture using an external magnetic field.

Photophysical and Photochemical Properties of 4,4 Diethoxy 2,2 Bipyridine Metal Complexes

Ligand-Centered Luminescence and Fluorescence Quenching Studies

While emission in many transition metal complexes containing bipyridine ligands is dominated by charge-transfer states, ligand-centered (LC) or intraligand (IL) transitions can also play a crucial role. escholarship.org In some systems, particularly with metals like iridium(III), the lowest energy emissive state can be an intraligand π-π* state. escholarship.org For zinc(II) and cadmium(II) complexes with chiral bipyridine ligands, luminescence is observed, with the quantum yield increasing from the free ligand to the cadmium complex and further to the zinc complex. rsc.org In certain cases, an interplay between ligand-centered and halide-to-ligand charge transfer transitions can facilitate multiple deactivation pathways for the excited state. rsc.org

The luminescence of these complexes is susceptible to quenching through interactions with other molecules. A primary mechanism for this is photoinduced electron transfer. Studies on Tris(4,4'-dimethoxy-2,2'-bipyridine)ruthenium(II), [Ru(dMeObpy)₃]²⁺, have shown that its luminescence is effectively quenched by quinones, which act as electron acceptors. irost.irirost.ir This process is known as oxidative quenching, where the excited complex donates an electron to the quencher. irost.ir The efficiency of this quenching is dependent on several factors, including the reduction potential of the quinone, the solvent medium, and the distance between the complex and the quencher. irost.irirost.ir The Stern-Volmer equation is commonly used to analyze the kinetics of this quenching process, allowing for the determination of quenching rate constants (k_q). irost.ir

The quenching process can be influenced by the surrounding environment. For instance, in cationic micellar media like cetyltrimethylammonium bromide (CTAB), both electrostatic and hydrophobic interactions affect the quenching efficiency. irost.ir Transient absorption spectra have confirmed the oxidative nature of the quenching by identifying the characteristic absorption of the oxidized Ru³⁺ species. irost.ir

| Complex | Quencher | Medium | Quenching Type | Key Finding |

| [Ru(dMeObpy)₃]²⁺ | Quinones | Aqueous / Micellar | Oxidative Electron Transfer | Quenching rate constants can be determined by the Stern-Volmer equation; transient absorption confirms formation of Ru³⁺. irost.irirost.ir |

| TMR-bipy-DNA | Cu²⁺ | Aqueous | Complexation | Strong quenching observed, attributed to photo-induced electron transfer upon complex formation. semanticscholar.org |

Metal-to-Ligand Charge Transfer (MLCT) and Ligand-to-Metal Charge Transfer (LMCT) Emissions

The most prominent electronic transition in many d⁶ metal complexes with bipyridine ligands, such as those with Ru(II), is the metal-to-ligand charge transfer (MLCT) transition. tandfonline.com Upon absorption of light, an electron is promoted from a metal-centered d-orbital to a ligand-centered π* orbital. The electron-donating ethoxy groups on the 4,4'-positions of the bipyridine ring increase the electron density on the ligand, which lowers the energy of the π* orbitals. smolecule.com This results in a red-shift (a shift to longer wavelengths) of the MLCT absorption and emission bands compared to complexes with unsubstituted 2,2'-bipyridine (B1663995). tandfonline.com

For example, a ruthenium(II) complex, [Ru(tpy)((CH₃O)₂bpy)(py)]²⁺, exhibits an MLCT absorption at 474 nm, which is red-shifted by 8 nm compared to the analogous complex with unsubstituted bipyridine. tandfonline.com Further modifications to other ligands in the complex can tune these properties even more, with emission maxima shifting by over 100 nm in some cases. tandfonline.comtandfonline.com

Ligand-to-metal charge transfer (LMCT) is a less common process for these types of complexes but can be observed, particularly in d¹⁰ metal-organic frameworks (MOFs) with Cu(I) or Ag(I). osti.gov In LMCT, an electron is transferred from a ligand-based orbital to an empty or partially filled metal-centered orbital. Some Fe(III) complexes have also been shown to exhibit LMCT luminescence. nih.gov

| Complex | Transition Type | Absorption Max (λ_abs) | Emission Max (λ_em) | Reference |

| [Ru(tpy)(bpy)(py)]²⁺ | ¹MLCT | 466 nm | 618 nm | tandfonline.com |

| [Ru(tpy)((CH₃O)₂bpy)(py)]²⁺ | ¹MLCT | 474 nm | - | tandfonline.com |

| [Ru(tpy)((CH₃O)₂bpy)(4-NH₂-py)]²⁺ | ¹MLCT | 485 nm | >718 nm | tandfonline.comtandfonline.com |

| [Ru(dMeObpy)₃]²⁺ | ¹MLCT | 448 nm | 595 nm | irost.ir |

Triplet State Dynamics and Phosphorescence Characteristics

Following the initial absorption of light to a singlet excited state (e.g., ¹MLCT), d⁶ metal complexes typically undergo a very rapid process called intersystem crossing (ISC) to a lower-energy triplet state (e.g., ³MLCT). nih.gov This process can occur on a femtosecond timescale. nih.gov Due to spin-orbit coupling introduced by the heavy metal center, this transition is highly efficient. nih.gov

The resulting triplet state is relatively long-lived (from nanoseconds to microseconds) and is often the state from which emission, known as phosphorescence, occurs. nih.govresearchgate.net The dynamics of this triplet state are crucial for many applications. For instance, a long-lived triplet state is often desired for photocatalysis and photodynamic therapy to ensure it has sufficient time to interact with other molecules. nih.gov The energy and lifetime of the triplet state can be tuned by modifying the ligands. For example, increasing the rigidity of the ligand framework, such as when a complex binds to DNA, can prolong the lifetime of the lowest-energy triplet state. nih.gov In some platinum(II) complexes, phosphorescence with high quantum yields has been observed from ³LC excited states involving the diimine ligand. acs.org

Energy Transfer and Electron Transfer Mechanisms in Multi-Component Systems

In systems containing multiple components, metal complexes of 4,4'-diethoxy-2,2'-bipyridine can participate in both energy transfer and electron transfer.

Electron Transfer: As discussed in section 6.1, the excited state of a complex like [Ru(dMeObpy)₃]²⁺ can be quenched via electron transfer to an acceptor molecule (oxidative quenching). irost.irirost.ir Conversely, it can also be quenched by an electron donor (reductive quenching). These photoinduced electron transfer (PET) processes are fundamental to photoredox catalysis, where the excited complex acts as a potent oxidant or reductant to initiate a chemical reaction. nih.gov The feasibility of electron transfer is governed by the redox potentials of the complex and the quenching species.

Energy Transfer: This process involves the non-radiative transfer of excitation energy from the excited complex (the donor) to an acceptor molecule, which is then raised to its own excited state. One common mechanism is Förster Resonance Energy Transfer (FRET), which depends on the spectral overlap between the donor's emission and the acceptor's absorption. Another is Dexter energy transfer, which is a short-range, electron-exchange mechanism. In some complex systems, intramolecular energy transfer can occur, for example, from a ³MLCT state to a lower-lying ³IL (intraligand) state, which may then be the reactive or emissive state. nih.gov

Applications in Light-Emitting Devices and Displays (non-biological)

The strong luminescence and tunable emission colors of metal complexes containing substituted bipyridines make them excellent candidates for use in organic light-emitting diodes (OLEDs) and light-emitting electrochemical cells (LECs). chemimpex.comgoogle.comacs.org In these devices, a thin film of the complex is placed between two electrodes. When a voltage is applied, electrons and holes are injected into the material, which combine on the metal complexes to form the excited state (e.g., ³MLCT), leading to the emission of light. acs.org

The this compound ligand is beneficial because its electron-donating groups can help tune the emission color, often shifting it towards the red end of the spectrum. acs.org Furthermore, the chemical stability and favorable electronic properties of these complexes contribute to the performance and lifetime of the devices. chemimpex.com Iridium(III) complexes, in particular, are known for their high phosphorescence quantum yields, making them highly efficient emitters for OLED applications. acs.org

| Complex Type | Application | Key Property | Reference |

| Ir(III) complexes with substituted bpy | OLEDs / LECs | High phosphorescence quantum yields, tunable red emission. | acs.org |

| Ru(II) complexes with substituted bpy | LECs | Formation of an electrochemical junction, mixed-valent states. | acs.org |

| Pt(II) complexes with dMeO-bpy | OLEDs | Potential for luminescent materials due to electronic properties. | chemimpex.com |

Photoreactivity and Photocatalysis (non-biological)

Metal complexes of this compound are widely explored as photosensitizers in photocatalysis. smolecule.com A photosensitizer is a molecule that absorbs light and then initiates a chemical reaction, often via electron or energy transfer, without being consumed itself. acs.org

In a typical photocatalytic cycle for CO₂ reduction, a ruthenium complex containing a substituted bipyridine ligand absorbs visible light, promoting it to an excited state. acs.orgresearchgate.net This excited state is a strong reducing agent and can donate an electron to a catalyst molecule or directly to CO₂. This initiates a series of reactions leading to the conversion of CO₂ into valuable products like carbon monoxide or formate. acs.org The electron-donating alkoxy groups on the bipyridine ligand help to tune the redox potential of the complex to match the requirements of the catalytic cycle. tandfonline.com

Beyond acting as sensitizers, some complexes exhibit their own photoreactivity. For instance, certain ruthenium complexes with bipyridine and other ligands have been shown to undergo light-induced ligand loss. researchgate.net In these reactions, irradiation with light can cause one of the ligands to detach from the metal center, creating a reactive intermediate that can then participate in further chemical transformations. researchgate.net

Ultrafast Spectroscopy for Excited-State Dynamics

To fully understand the photochemical and photophysical behavior of these complexes, it is essential to study the extremely fast events that occur immediately after light absorption. Ultrafast spectroscopy techniques, such as femtosecond transient absorption and fluorescence upconversion, provide this insight. nih.govrsc.org

These studies have revealed a detailed timeline of events in related bipyridyl complexes:

Initial Excitation: Light absorption populates a singlet Franck-Condon excited state. nih.gov

Intersystem Crossing (ISC): The molecule rapidly transitions from the singlet state (e.g., ¹MLCT) to a triplet manifold (e.g., ³MLCT). This is an extremely fast process, often occurring in under 100 femtoseconds (fs). nih.govresearchgate.net

Vibrational Cooling: The newly formed triplet state is initially "hot," meaning it has excess vibrational energy. This energy dissipates into the surrounding solvent molecules over a period of a few picoseconds (ps). nih.govosti.gov

Structural Relaxation: In some complexes, the excited state may undergo structural changes, such as the rotation of peripheral phenyl rings, which can also occur on a picosecond timescale. osti.gov

Following these initial ultrafast events, the complex exists in a thermalized, relatively long-lived triplet state, which is the starting point for the slower processes of phosphorescence and photochemical reactions.

| Complex/System | Process | Timescale | Technique | Reference |

| [Ru(bpy)₃]²⁺ | ¹MLCT → ³MLCT (ISC) | 40 ± 15 fs | Fluorescence Upconversion | nih.gov |

| [Ru(bpy)₃]²⁺ | Vibrational Cooling in ³MLCT | 0.56 - 1.3 ps | Fluorescence Upconversion | nih.gov |

| [Fe(bpy)₃]²⁺ | ¹MLCT → Ligand Field State | ~100 fs | Transient Absorption | researchgate.net |

| [Ru(dpb)₃]²⁺ | Aryl Ring Rotation | ~2 ps | Transient Absorption | osti.gov |

Electrochemical Behavior and Electron Transfer Processes in 4,4 Diethoxy 2,2 Bipyridine Metal Complexes

Redox Potentials and Electroactive Species

The introduction of alkoxy groups, such as ethoxy or methoxy (B1213986), onto the 2,2'-bipyridine (B1663995) framework has a pronounced effect on the redox potentials of the resulting metal complexes. These electron-donating groups increase the electron density on the bipyridine ligand, which in turn makes the coordinated metal center more electron-rich. This increased electron density generally makes the metal center easier to oxidize.

For instance, in ruthenium complexes, the Ru(II)/Ru(III) oxidation potential is shifted to less positive values compared to complexes with unsubstituted bipyridine. Studies on the analogous 4,4'-dimethoxy-2,2'-bipyridine (B102126) (MeO-bpy) complexes provide valuable insight. For example, the [Ru(tpy)(4,4'-(CH₃O)₂-bpy)(4-NH₂-py)]²⁺ complex exhibits a Ru(II)/Ru(III) redox couple, and its metal-to-ligand charge transfer (MLCT) bands are red-shifted compared to complexes without the methoxy groups, indicating a change in the electronic environment. tandfonline.com Similarly, in a series of [Ru(tpy)(L)(OH₂)]²⁺ complexes, where L included 4,4'-dimethoxy-2,2'-bipyridine, the redox couples were found to reflect the electron-donating or withdrawing character of the substituents on the bipyridine ligands. ubc.ca

In cobalt complexes, the electron-donating groups also decrease the formal redox potential. acs.org A comprehensive study on substituted cobalt bipyridine complexes, including the 4,4'-dimethoxy derivative, showed that the Co(II)/Co(III) redox potential is systematically affected by the nature of the substituent. acs.orgrsc.org For the tris(4,4'-dimethoxy-2,2'-bipyridine)cobalt(II) complex, the experimental redox potential for the Co(III)/Co(II) couple is lower than that of the unsubstituted tris(bipyridine)cobalt(II) complex, confirming the electron-donating effect of the methoxy groups. acs.org It is expected that 4,4'-diethoxy-2,2'-bipyridine complexes would exhibit a similar trend, likely with a slightly greater electron-donating effect compared to their methoxy counterparts due to the inductive effect of the ethyl group.

The primary electroactive species in these complexes are typically the metal center (e.g., Ru(II)/Ru(III), Co(II)/Co(III), Co(III)/Co(I)) and the bipyridine ligands themselves, which can undergo one-electron reductions. iieta.orgnih.gov

Table 1: Redox Potentials of Analagous 4,4'-Dimethoxy-2,2'-bipyridine Metal Complexes

| Complex | Redox Couple | Potential (V vs. reference) | Solvent/Electrolyte | Reference |

|---|---|---|---|---|

| Co(4,4'-di-OMe-bpy)₃₂ | Co(III)/Co(II) | +0.37 vs NHE | Acetonitrile | rsc.org |

| Co(4,4'-di-OMe-bpy)₃₂ | Co(II)/Co(I) | -1.13 vs Fc⁺/Fc | Acetonitrile/TBAPF₆ | nih.gov |

| Co(4,4'-di-OMe-bpy)₃₂ | [Co(bpy)₂]⁺/[Co(bpy)₂]⁰ | -1.82 vs Fc⁺/Fc | Acetonitrile/TBAPF₆ | nih.gov |

| [Re(4,4'-(MeO)₂bpy)(CO)₃Cl] | Re(I)/Re(I)⁻ | -1.445 vs SCE (reversible) | Acetonitrile | nih.gov |

Note: Data for the diethoxy derivative is limited; values for the dimethoxy analogue are presented for comparison.

Cyclic Voltammetry and Chronoamperometry for Redox Pathway Elucidation

Cyclic voltammetry (CV) is a powerful technique used to investigate the redox pathways of this compound metal complexes. By scanning the potential and observing the resulting current, researchers can identify reversible and irreversible electron transfer processes.

In typical CV studies of ruthenium and cobalt bipyridine complexes, a reversible one-electron oxidation corresponding to the M(II)/M(III) couple is observed at positive potentials. mdpi.comresearchgate.net At negative potentials, multiple reduction waves are often seen, which are attributed to the stepwise one-electron reduction of the bipyridine ligands. iieta.orgresearchgate.net

For example, the cyclic voltammogram of tris(4,4'-dimethoxy-2,2'-bipyridine)ruthenium(II) shows a reversible metal-based oxidation and ligand-based reduction processes. researchgate.net Similarly, cobalt complexes with substituted bipyridine ligands, including the 4,4'-dimethoxy derivative, exhibit three reversible redox peaks corresponding to the Co(III)/Co(II), Co(II)/Co(I) couples, and a ligand-based reduction. nih.gov The scan rate dependence of the peak currents and peak separations in CV experiments provides information about the reversibility and diffusion control of the redox processes.

Spectroelectrochemistry for Real-Time Electronic Structure Changes

Spectroelectrochemistry combines electrochemical and spectroscopic techniques (e.g., UV-Vis-NIR, IR) to study the spectral properties of electrogenerated species in real-time. This method is invaluable for identifying the products of redox reactions and understanding the changes in electronic structure that accompany electron transfer.

When a metal complex of this compound is oxidized or reduced, significant changes occur in its electronic absorption spectrum. For ruthenium complexes, the oxidation of Ru(II) to Ru(III) typically leads to the bleaching of the prominent MLCT absorption band in the visible region. rsc.org In spectroelectrochemical studies of a ruthenium complex with the analogous 4,4'-dihydroxy-2,2'-bipyridine (B1588920) ligand, oxidation resulted in the disappearance of the MLCT band and the appearance of new low-energy bands, indicating the formation of the Ru(III) species and significant changes in the electronic transitions. rsc.org

Infrared (IR) spectroelectrochemistry is particularly useful for complexes containing carbonyl (CO) or cyano (CN) ligands, as the vibrational frequencies of these groups are highly sensitive to the oxidation state of the metal center. For example, in the study of Re(bipy)(CO)₃Cl complexes, IR spectroelectrochemistry was used to characterize the reduced species and to understand the mechanism of CO₂ reduction catalysis. nih.gov The changes in the CO stretching frequencies upon reduction provided direct evidence for the localization of the added electron.

Electron Transfer Kinetics and Mechanisms in Solution and at Interfaces

The kinetics and mechanisms of electron transfer are fundamental to the function of this compound metal complexes in various applications. The electron-donating ethoxy groups can influence both intramolecular and intermolecular electron transfer rates.

In solution, the rate of electron transfer can be described by Marcus theory, which relates the rate constant to the free energy of the reaction and the reorganization energy. The reorganization energy has contributions from changes in bond lengths and angles within the complex (inner-sphere) and from the reorientation of solvent molecules (outer-sphere). acs.org Theoretical studies on substituted cobalt bipyridine complexes have shown that both inner- and outer-shell contributions are important in determining electron transfer kinetics. acs.org

Studies on the photoinduced electron transfer between ruthenium bipyridine complexes and quenchers like methyl viologen have shown that the rate constant is influenced by factors such as the driving force of the reaction and the distance between the donor and acceptor. rsc.org The introduction of bulky substituents can affect the closest distance of approach and thus modulate the electron transfer rate. rsc.org

At electrode interfaces, the kinetics of heterogeneous electron transfer are critical. The rate of electron transfer between the electrode and the complex in solution depends on the applied potential and the reorganization energy required to reach the transition state. These kinetics can be studied using techniques like cyclic voltammetry at varying scan rates.

Applications in Redox-Switches and Molecular Electronics

The well-defined and often reversible redox states of this compound metal complexes make them attractive candidates for molecular-scale devices. Their ability to switch between different states upon application of an electrochemical stimulus is the basis for their use as redox switches.

In a redox switch, the physical or chemical properties of the molecule, such as its color (absorption spectrum) or magnetism, are altered by changing the oxidation state of the metal or ligand. The reversible redox behavior observed in cyclic voltammetry for many of these complexes is a key prerequisite for such applications. The unique electronic properties imparted by the diethoxy substituents can be harnessed to tune the switching potential and the properties of the different redox states.

In the broader field of molecular electronics, which aims to use single molecules or small assemblies of molecules as electronic components, bipyridine-based molecules are frequently studied. liverpool.ac.uk They can be used to form molecular junctions between electrodes, and their conductance can be modulated by an electrochemical gate. liverpool.ac.uk While specific studies on this compound in this context are not widely reported, the fundamental electrochemical properties of its metal complexes, such as stable redox states and predictable potentials, suggest their potential utility in this area. cymitquimica.com The ability to tune redox potentials through ligand design is crucial for creating functional molecular electronic devices. acs.org

Materials Science Applications of Systems Incorporating 4,4 Diethoxy 2,2 Bipyridine

Design and Synthesis of Supramolecular Architectures and Self-Assembled Systems

The predictable coordination geometry and electronic properties of 4,4'-diethoxy-2,2'-bipyridine make it an excellent component for the bottom-up construction of complex supramolecular structures. The primary strategy employed is coordination-driven self-assembly, where the bipyridine ligand and a metal ion with a defined coordination preference spontaneously form discrete, stable, and well-defined architectures.